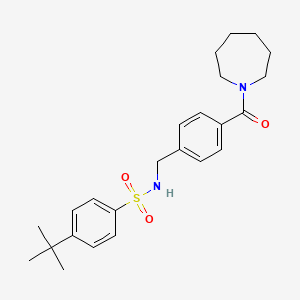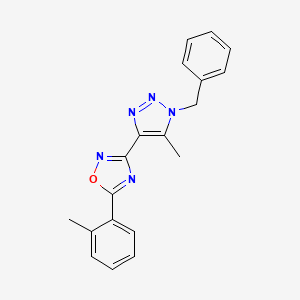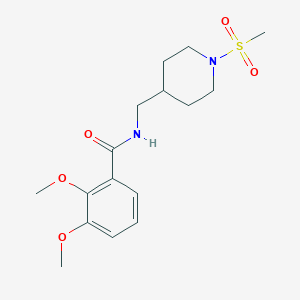![molecular formula C18H22ClN3O4S B2616561 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine CAS No. 2380190-79-2](/img/structure/B2616561.png)
2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a piperidine-based molecule that has been synthesized using a specific method, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine has been used in several scientific research applications. One of the key applications of this compound is in the study of ion channels. It has been shown to inhibit certain ion channels, which can have implications in the treatment of various diseases. Additionally, this compound has been used in the study of G protein-coupled receptors, which are important targets for drug development.
Mécanisme D'action
The mechanism of action of 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine involves the inhibition of certain ion channels and G protein-coupled receptors. This compound has been shown to bind to specific sites on these proteins, which can alter their function. This mechanism of action has been studied extensively and has been reported in several scientific publications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine are dependent on the specific ion channels and G protein-coupled receptors that are inhibited. In general, this compound has been shown to have a variety of effects on cellular signaling pathways, which can have implications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine is its specificity for certain ion channels and G protein-coupled receptors. This allows researchers to study the effects of inhibiting these proteins in a controlled manner. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine. One potential direction is the development of more specific inhibitors of ion channels and G protein-coupled receptors. Additionally, this compound could be used in the development of new drugs for the treatment of various diseases. Finally, further studies could be conducted to investigate the potential toxic effects of this compound and to develop methods for mitigating these effects.
Conclusion
In conclusion, 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine is a piperidine-based compound that has potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in the field of scientific research.
Méthodes De Synthèse
The synthesis of 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine involves the reaction of 3-chloro-4-methoxyphenylsulfonyl chloride with piperidine-4-ol in the presence of a base. The resulting compound is then reacted with 5-ethyl-2-hydroxypyrimidine to yield the final product. This synthesis method has been optimized to yield a high purity product and has been reported in several scientific publications.
Propriétés
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S/c1-3-13-11-20-18(21-12-13)26-14-6-8-22(9-7-14)27(23,24)15-4-5-17(25-2)16(19)10-15/h4-5,10-12,14H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEDGERIOPVZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride](/img/structure/B2616481.png)

![5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2616484.png)

![N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2616486.png)

![2-Chloro-1-[4-(2-hydroxypropyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B2616489.png)
![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2616490.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2616491.png)
![4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2616493.png)

![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616498.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2616499.png)